

Application Notes and Protocols for Systemic Administration of AR-M 1000390

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Compound of Interest

Compound Name: AR-M 1000390

Cat. No.: B15575753

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Introduction

AR-M 1000390 is a potent and highly selective non-peptidic agonist for the δ -opioid receptor (DOR). As a derivative of SNC 80, it is distinguished by its low-internalizing properties, meaning it does not significantly promote the internalization of the receptor upon binding. This characteristic leads to a unique pharmacological profile, including the induction of analgesic tolerance through receptor uncoupling rather than downregulation. Notably, **AR-M 1000390** is brain penetrant following systemic administration, making it a valuable tool for investigating the central effects of DOR activation.^{[1][2][3][4]} These application notes provide detailed protocols for the preparation and systemic administration of **AR-M 1000390** for preclinical research.

Data Presentation

Physicochemical and Pharmacological Properties of AR-M 1000390 Hydrochloride

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₉ ClN ₂ O	[1]
Formula Weight	384.94 g/mol	[1]
Purity	>98% (HPLC)	[1]
Solubility	≥ 150 mg/mL in DMSO	[1]
Storage	Store at -20°C	[2]
δ-Opioid Receptor IC ₅₀	0.87 ± 0.23 nM	[1]
μ-Opioid Receptor IC ₅₀	3800 ± 172 nM	[1]
κ-Opioid Receptor IC ₅₀	7470 ± 606 nM	[1]
In Vitro EC ₅₀ (cAMP inhibition)	111 ± 31 nM	[5]

In Vivo Dosing Information for AR-M 1000390

Animal Model	Dose	Route of Administration	Observed Effect	Reference
Mice	10 mg/kg	Not specified	Reduced CFA-induced heat hyperalgesia	
Rats	5, 100, 600 μmol/kg	Not specified	Dose-dependent effects on pancreatic β-cells	[1]

Experimental Protocols

Protocol 1: Preparation of AR-M 1000390 for Intravenous (IV) or Subcutaneous (SC) Administration using a Cyclodextrin-Based Vehicle

This protocol is recommended for achieving a clear, aqueous solution suitable for parenteral administration, which can enhance solubility and minimize potential toxicity associated with organic solvents.

Materials:

- **AR-M 1000390** hydrochloride
- Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- Sterile Water for Injection or sterile 0.9% saline
- Sterile vials
- Vortex mixer
- Sonicator (optional)
- Sterile filters (0.22 μ m)

Procedure:

- Prepare the HP- β -CD Solution:
 - Weigh the desired amount of HP- β -CD. A 20-40% (w/v) solution in Sterile Water for Injection or saline is a common starting point for solubilizing lipophilic compounds.
 - Gradually add the HP- β -CD to the sterile vehicle while vortexing to ensure complete dissolution. Gentle warming (to 37-40°C) can aid dissolution.
- Prepare the **AR-M 1000390** Stock Solution (Optional, for initial solubilization):
 - If necessary, dissolve **AR-M 1000390** in a minimal amount of DMSO (e.g., to make a 100 mg/mL stock). Note: The final concentration of DMSO in the injectable formulation should be minimized, ideally below 1% and not exceeding 5-10% to avoid toxicity.
- Formulation of **AR-M 1000390** with HP- β -CD:

- Calculate the required amount of **AR-M 1000390** for your desired final concentration.
- Slowly add the powdered **AR-M 1000390** or the DMSO stock solution to the pre-warmed HP- β -CD solution while continuously vortexing.
- If a clear solution is not immediately formed, sonicate the mixture in a water bath for 15-30 minutes.
- Allow the solution to return to room temperature.
- Sterilization and Storage:
 - Sterilize the final solution by passing it through a 0.22 μ m sterile filter into a sterile vial.
 - Store the formulation at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
 - Before administration, visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and vortexing may be required to redissolve the compound.

Protocol 2: Preparation of **AR-M 1000390** for Systemic Administration using a Co-Solvent System

This protocol provides an alternative for solubilizing **AR-M 1000390** using a mixture of biocompatible organic solvents.

Materials:

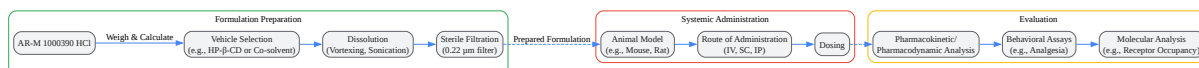
- **AR-M 1000390** hydrochloride
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Polyethylene glycol 400 (PEG 400), sterile
- Tween 80, sterile
- Sterile 0.9% saline

- Sterile vials
- Vortex mixer

Procedure:

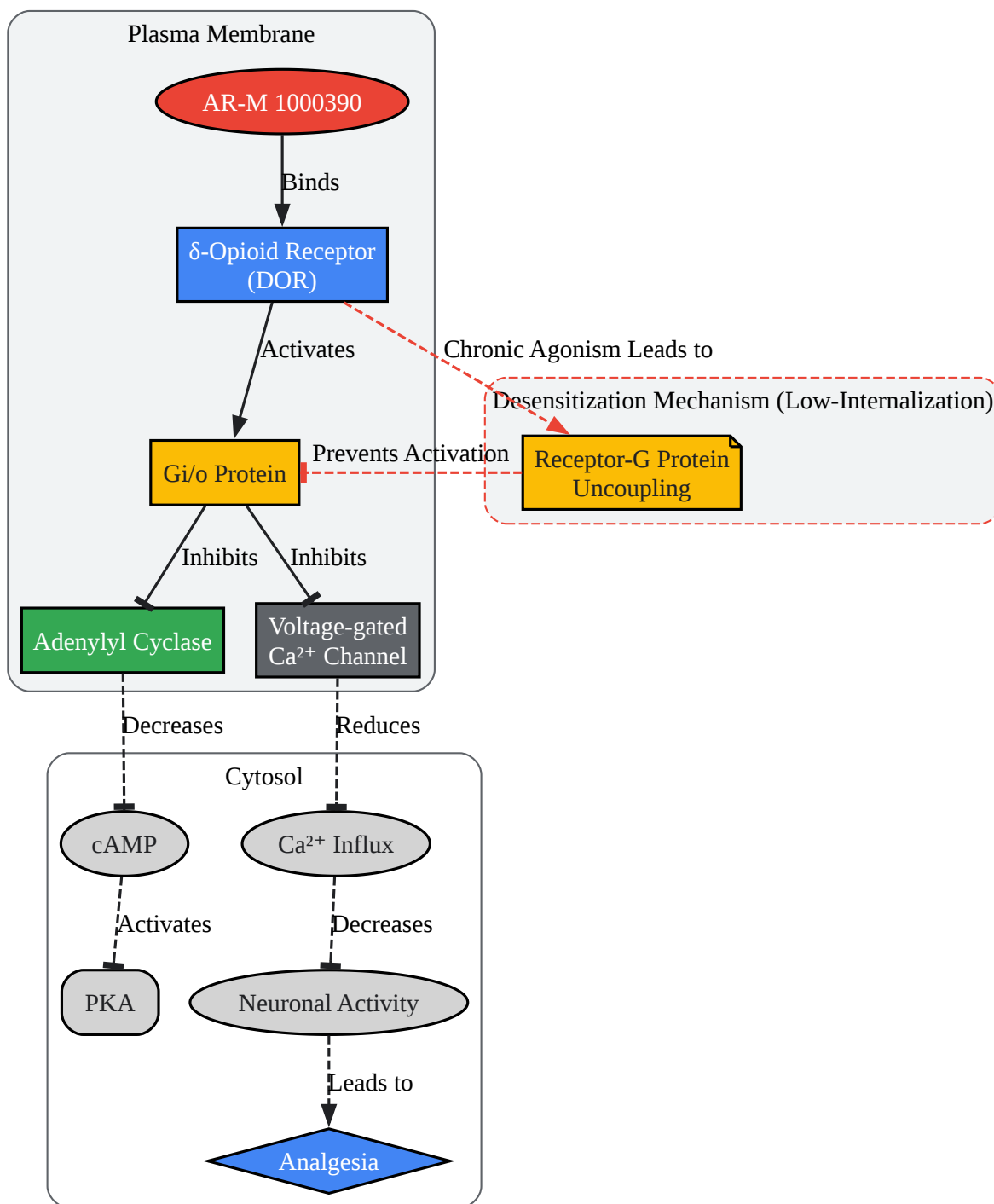
- Prepare the Co-Solvent Vehicle:
 - A commonly used vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG 400, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline. The final concentrations of each component should be optimized based on the required drug concentration and tolerability in the animal model.
- Dissolve **AR-M 1000390**:
 - Weigh the required amount of **AR-M 1000390**.
 - First, dissolve the compound in DMSO.
 - Sequentially add PEG 400 and Tween 80, ensuring the solution remains clear after each addition. Vortex thoroughly.
 - Finally, add the sterile saline dropwise while vortexing to bring the solution to the final volume. Be cautious as the addition of aqueous solution can sometimes cause precipitation.
- Final Preparation and Storage:
 - The final formulation should be a clear solution. If any cloudiness or precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of organic co-solvents).
 - Due to the presence of organic solvents, sterile filtration may be challenging. Aseptic preparation techniques are highly recommended.
 - Store the formulation at 4°C, protected from light. Warm to room temperature before administration.

Mandatory Visualizations



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Caption: Experimental workflow for preparing and administering **AR-M 1000390**.



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Caption: Signaling pathway of **AR-M 1000390** at the δ -opioid receptor.

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